molecular formula C13H17BrN2O B5091167 2-bromo-N-(1-methyl-4-piperidinyl)benzamide

2-bromo-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B5091167
M. Wt: 297.19 g/mol
InChI Key: MEJDODLHKUEJAZ-UHFFFAOYSA-N
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Description

2-bromo-N-(1-methyl-4-piperidinyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of cancer and other diseases. By inhibiting HDACs, 2-bromo-N-(1-methyl-4-piperidinyl)benzamide may alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to its anti-cancer effects. 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been shown to reduce inflammation and pain in animal models, suggesting its potential as a treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide is its relatively low toxicity compared to other anti-cancer drugs. It has also been shown to have a broad spectrum of activity against different types of cancer cells. However, one limitation of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-bromo-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide. Another area of interest is the investigation of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide in combination with other anti-cancer drugs to determine if it has synergistic effects. Additionally, further studies are needed to determine the optimal dosing and administration of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide for its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-bromo-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 2-bromoaniline with N-methylpiperidine in the presence of an acid catalyst. The resulting compound is then treated with benzoyl chloride to obtain 2-bromo-N-(1-methyl-4-piperidinyl)benzamide. The yield of this reaction is around 70%, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-bromo-N-(1-methyl-4-piperidinyl)benzamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.

properties

IUPAC Name

2-bromo-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-16-8-6-10(7-9-16)15-13(17)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDODLHKUEJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-methylpiperidin-4-yl)benzamide

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